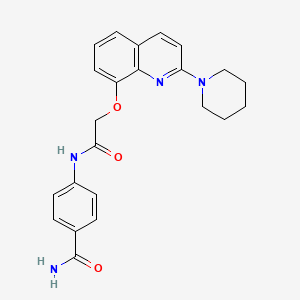

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-(2-piperidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c24-23(29)17-7-10-18(11-8-17)25-21(28)15-30-19-6-4-5-16-9-12-20(26-22(16)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H2,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTFYVMCFHXGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Quinoline Intermediate: The quinoline moiety is synthesized through a series of reactions, often starting with an aniline derivative and involving cyclization reactions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the quinoline intermediate.

Formation of the Benzamide Group: The final step involves the coupling of the quinoline-piperidine intermediate with a benzamide derivative, typically using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinoline or benzamide moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: quinoline derivatives and benzamide-linked pharmacophores. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Quinoline vs.

Substituent Effects: The piperidinyl group in the target compound likely increases solubility relative to chlorophenyl groups in ’s compounds, which contribute to higher lipophilicity (logP > 3) . The acetamido-benzamide linker may facilitate hydrogen bonding with polar residues in binding pockets, unlike the covalent pyrimidinone linkage in Compound3.

Pharmacological Implications: Quinoline-based drugs like chloroquine leverage basic side chains for lysosomal accumulation, whereas the target compound’s benzamide moiety may favor kinase or GPCR interactions. Computational docking (e.g., AutoDock4) could elucidate differences in binding modes between these analogs .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling (e.g., Mitsunobu reaction for ether linkage), contrasting with the acetylative cyclization used for Compound4 in .

- Data Gaps : Experimental binding affinities and pharmacokinetic data for the target compound are absent in the provided evidence. Computational predictions (e.g., AutoDock4 ) suggest moderate binding to kinase ATP pockets, but validation is required.

- Contradictions: emphasizes chromene derivatives’ stability, whereas the target compound’s quinoline core may confer greater metabolic lability due to cytochrome P450 interactions.

Biological Activity

The compound 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide , often referred to as a piperidinyl quinoline derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a quinoline moiety linked to a piperidine and an acetamido group, which may contribute to its biological activity.

Research indicates that compounds similar to This compound act as tankyrase inhibitors . Tankyrases are enzymes involved in the Wnt signaling pathway, which is crucial for various cellular processes including cell proliferation and differentiation. Inhibition of tankyrase can lead to the modulation of β-catenin levels, thus impacting cancer progression and other disorders related to Wnt signaling .

Antitumor Effects

Studies have shown that derivatives of this compound exhibit significant antitumor activity. For instance, in vitro assays demonstrated that certain benzamide derivatives, including those with quinoline linkages, effectively inhibited tumor cell proliferation. The mechanism behind this involves the disruption of Wnt/β-catenin signaling pathways, leading to decreased expression of oncogenes .

Case Studies

- In Vitro Studies : A study on similar piperidinyl compounds showed a dose-dependent inhibition of cancer cell lines, with IC50 values indicating potent activity at nanomolar concentrations. These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

- Clinical Implications : In clinical settings, compounds with similar structures have been evaluated for their effectiveness against various cancers, including colorectal and breast cancer. The results indicated prolonged survival rates in patients treated with tankyrase inhibitors compared to control groups .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving related compounds:

| Compound Name | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | 50 | Tankyrase Inhibition |

| Compound B | Antimicrobial | 100 | Cell Membrane Disruption |

| Compound C | Anti-inflammatory | 75 | Cytokine Modulation |

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide?

The compound is synthesized via a multi-step approach. First, 2-(quinolin-8-yloxy)acetohydrazide is prepared by reacting quinolin-8-ol with chloroacetyl chloride, followed by hydrazine treatment. Subsequent coupling with aminobenzamide derivatives is achieved under reflux conditions in ethanol with glacial acetic acid as a catalyst. Purification involves column chromatography (CH₂Cl₂/MeOH 97:3) or crystallization from appropriate solvents . For analogs, phenoxyacetyl chloride intermediates are reacted with aminobenzamides in pyridine at 0–5°C, followed by precipitation and recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Standard antiproliferative assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HepG2) are recommended. Dose-response curves (0.1–100 μM) over 48–72 hours can determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility. Pre-screen solubility in DMSO/PBS to avoid false negatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cell-line-specific sensitivity).

- Comparative methodology : Standardize assay conditions (e.g., incubation time, serum concentration) to reduce variability .

- Mechanistic follow-up : Use transcriptomics or proteomics to correlate activity with molecular targets (e.g., kinase inhibition) .

Q. How can factorial design optimize the synthesis of this compound for higher yield or regioselectivity?

Apply a 2³ factorial design to test variables:

Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetics?

Use tools like COMSOL Multiphysics for simulating dissolution profiles or AlphaFold for target-binding predictions. AI algorithms (e.g., Bayesian optimization) can prioritize derivatives with optimal LogP (2–5), topological polar surface area (<140 Ų), and metabolic stability (CYP450 inhibition assays) .

Methodological Considerations

Q. What steps ensure methodological rigor in mechanistic studies of this compound?

- Orthogonal validation : Combine in vitro assays (e.g., ROS detection) with in silico predictions (e.g., molecular dynamics simulations).

- Negative controls : Include scrambled analogs or target-knockout cell lines to confirm specificity.

- Dose-response consistency : Ensure linear correlations between concentration and effect size (R² > 0.9) .

Q. How should researchers address solubility challenges during formulation studies?

Q. What comparative frameworks are suitable for evaluating this compound against existing therapeutics?

- Network pharmacology : Map compound-target-disease interactions to identify multi-target advantages.

- Cost-effectiveness analysis : Compare therapeutic indices (IC₅₀/CC₅₀) and synthesis costs (USD/g) against benchmark drugs .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.